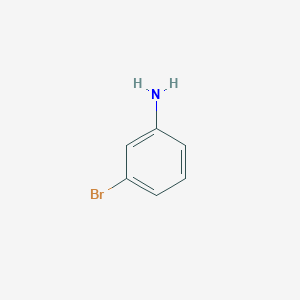

3-Bromoaniline

説明

Structure

3D Structure

特性

IUPAC Name |

3-bromoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN/c7-5-2-1-3-6(8)4-5/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHYHYLGCQVVLOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060448 | |

| Record name | m-Bromoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; mp = 15-18 deg C; [Sigma-Aldrich MSDS] | |

| Record name | 3-Bromoaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19761 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.04 [mmHg] | |

| Record name | 3-Bromoaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19761 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

591-19-5 | |

| Record name | 3-Bromoaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromoaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-BROMOANILINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10298 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 3-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | m-Bromoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.824 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Bromoaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y2DRA8MJW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Bromoaniline CAS number 591-19-5 properties

An In-depth Technical Guide to 3-Bromoaniline (CAS 591-19-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by the CAS number 591-19-5, is an aromatic amine that serves as a pivotal intermediate in organic synthesis.[1] Structurally, it is an aniline molecule substituted with a bromine atom at the meta-position of the benzene ring.[2] This specific arrangement of functional groups imparts unique reactivity, making it a valuable building block for more complex molecules.[2] Its primary applications are found in the synthesis of pharmaceuticals, agrochemicals, and dyes, where it functions as a precursor to a wide array of biologically and industrially significant compounds.[3][4] This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis protocols, applications, and safety information.

Physicochemical Properties

This compound is typically a liquid at room temperature, appearing as a colorless to light yellow or tan substance.[5][6] Its properties are well-documented, though slight variations in reported values for melting and boiling points exist, likely due to differences in purity and measurement conditions. A summary of its key physicochemical data is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 591-19-5 | [2] |

| Molecular Formula | C₆H₆BrN | [2] |

| Molecular Weight | 172.02 g/mol | [2][7] |

| Appearance | Colorless to light yellow/tan liquid or powder | [2][5] |

| Melting Point | 15-18 °C | [7] |

| Boiling Point | 251 °C | [5] |

| Density | 1.58 g/mL at 25 °C | [5] |

| Solubility in Water | Slightly soluble (0.97 g/L at 20°C) | [2] |

| Solubility (Other) | Soluble in organic solvents like ethanol and ether | [2][8] |

| Refractive Index (n20/D) | 1.625 | [5] |

| Flash Point | >230 °C (>446 °F) | [9] |

| Vapor Pressure | 0.04 mmHg | [7] |

| InChI Key | DHYHYLGCQVVLOQ-UHFFFAOYSA-N | |

| SMILES | Nc1cccc(Br)c1 |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Comprehensive data, including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS), are readily available in various databases.[7]

Table 2: Spectroscopic Data for this compound

| Technique | Data Availability and Details | Reference(s) |

| ¹H NMR | Spectra are available. Example shifts in CDCl₃: δ 7.01-6.96 (t, 1H), 6.86-6.80 (t, 2H), 6.57 (d, 1H), 3.67 (br s, 2H, -NH₂). | [7][10][11] |

| ¹³C NMR | Spectra are available for full structural elucidation. | [7][12] |

| Infrared (IR) | FTIR spectra are available, showing characteristic amine and C-Br stretches. | [7] |

| Mass Spectrometry | GC-MS data is available, showing the characteristic isotopic pattern for bromine. | [7] |

| Raman Spectroscopy | Spectra are available. | [7] |

Synthesis and Reactivity

The synthesis of this compound requires a strategic approach due to the directing effects of the substituents on the aromatic ring. The amino group (-NH₂) is a strong activating ortho-, para-director, while the bromo group is a deactivating ortho-, para-director. Direct bromination of aniline results in polysubstitution and yields primarily the ortho- and para-isomers.[13][14] Therefore, a multi-step synthesis starting from benzene is the most effective method to obtain the meta-isomer.

Caption: Synthetic workflow for this compound from benzene.

Experimental Protocol: Synthesis of this compound from Benzene

This three-step protocol outlines the nitration of benzene, subsequent meta-bromination of nitrobenzene, and final reduction to this compound.[13][15]

Step 1: Nitration of Benzene to Nitrobenzene

-

To a flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid to create the nitrating mixture.

-

While maintaining the low temperature, add benzene dropwise to the mixture with constant stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture over crushed ice and separate the organic layer.

-

Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and finally with brine.

-

Dry the nitrobenzene over anhydrous magnesium sulfate, filter, and remove the solvent via rotary evaporation.

Step 2: Bromination of Nitrobenzene to 3-Bromonitrobenzene

-

In a flask protected from moisture, dissolve nitrobenzene in a suitable solvent (e.g., dichloromethane).

-

Add a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). The nitro group is a meta-director.

-

Cool the mixture in an ice bath and slowly add elemental bromine (Br₂) dropwise.

-

After addition, allow the reaction to proceed at room temperature, monitoring its progress by TLC or GC.

-

Upon completion, quench the reaction with a solution of sodium bisulfite to destroy excess bromine.

-

Perform an aqueous workup similar to Step 1. The product can be purified by column chromatography or distillation.

Step 3: Reduction of 3-Bromonitrobenzene to this compound

-

To a flask containing 3-bromonitrobenzene, add a mixture of a metal catalyst (e.g., iron powder or tin) and concentrated hydrochloric acid.

-

Heat the mixture under reflux with vigorous stirring. The reaction progress can be monitored by the disappearance of the yellow nitro compound.

-

Once the reduction is complete, cool the mixture and basify it with a strong base (e.g., NaOH) to deprotonate the anilinium salt and precipitate the free amine.

-

Extract the this compound product into an organic solvent such as ethyl acetate.

-

Combine the organic extracts, dry over an anhydrous salt, and remove the solvent under reduced pressure to yield the final product. Further purification can be achieved by vacuum distillation.

Applications in Research and Development

This compound is a versatile building block due to the differential reactivity of its amino and bromo groups. It is a key precursor in the synthesis of pharmaceuticals, agrochemicals, and dyes.[2]

-

Pharmaceutical Development: It serves as an essential intermediate in the creation of a variety of active pharmaceutical ingredients (APIs).[3] The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build complex molecular scaffolds.[8] It is notably used in the synthesis of amino-substituted quinazolines, a class of compounds with applications as anti-cancer agents.[1]

-

Agrochemical Formulation: The compound is used to produce herbicides, fungicides, and insecticides.[2][3] The bromoaniline moiety is incorporated into larger molecules designed to have specific biological activity against agricultural pests.

-

Dye Manufacturing: this compound is a precursor in the production of azo dyes, which are widely used for coloring textiles.[2]

Caption: Key industrial applications of this compound.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions. It is toxic if ingested, inhaled, or absorbed through the skin, and can cause irritation to the skin, eyes, and respiratory system.[6][16]

Table 3: GHS Hazard Information for this compound

| Hazard Class | GHS Code | Statement | Reference(s) |

| Acute Toxicity, Oral | H301/H302 | Toxic / Harmful if swallowed | [7] |

| Acute Toxicity, Dermal | H311/H312 | Toxic / Harmful in contact with skin | [7] |

| Acute Toxicity, Inhalation | H331/H332 | Toxic / Harmful if inhaled | [6] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [6][7] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [6][7] |

| STOT, Single Exposure | H335 | May cause respiratory irritation | [7][17] |

| STOT, Repeated Exposure | H373 | May cause damage to organs through prolonged or repeated exposure | |

| Hazardous to the Aquatic Environment | H410 | Very toxic to aquatic life with long lasting effects |

-

Personal Protective Equipment (PPE): Handle only in a well-ventilated area or chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a lab coat.[9][17] For operations that may generate vapors, a NIOSH-approved respirator is recommended.[16]

-

Handling and Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[9] Keep away from heat, sources of ignition, and incompatible materials such as acids, acid anhydrides, and acid chlorides.[6][16]

-

First Aid Measures: In case of skin contact, wash off immediately with plenty of soap and water.[17] For eye contact, rinse cautiously with water for several minutes.[17] If inhaled, move the person to fresh air.[9] If ingested, rinse mouth and seek immediate medical attention.[9]

Conclusion

This compound is a chemical of significant industrial importance, underpinned by its versatile reactivity. Its role as a key intermediate in the pharmaceutical, agrochemical, and dye industries makes a thorough understanding of its properties, synthesis, and handling essential for researchers and chemical professionals. Adherence to strict safety protocols is mandatory when working with this compound to mitigate its potential hazards.

References

- 1. chemimpex.com [chemimpex.com]

- 2. The Role of this compound in Modern Organic Synthesis [ketonepharma.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound at Best Price for Pharmaceutical and Dye Applications [sonalplasrubind.com]

- 5. This compound | 591-19-5 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound | C6H6BrN | CID 11562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS 591-19-5: this compound | CymitQuimica [cymitquimica.com]

- 9. msds.nipissingu.ca [msds.nipissingu.ca]

- 10. This compound(591-19-5) 1H NMR spectrum [chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. spectrabase.com [spectrabase.com]

- 13. youtube.com [youtube.com]

- 14. studylib.net [studylib.net]

- 15. transformationtutoring.com [transformationtutoring.com]

- 16. fishersci.com [fishersci.com]

- 17. cdhfinechemical.com [cdhfinechemical.com]

An In-Depth Technical Guide to 3-Bromoaniline: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromoaniline is an aromatic amine that serves as a crucial building block in organic synthesis. Its unique chemical properties, stemming from the presence of both an amino and a bromo functional group on the benzene ring, make it a versatile precursor for a wide range of complex molecules.[1][2] In the pharmaceutical and agrochemical industries, this compound is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other biologically active compounds.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its molecular characteristics, synthesis, and applications, with a focus on its role in drug discovery and development.

Core Molecular and Physical Properties

The fundamental properties of this compound are summarized in the tables below, providing a quick reference for researchers.

Table 1: Chemical Identity and Molecular Formula

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | m-Bromoaniline, 3-Bromobenzenamine, 1-Amino-3-bromobenzene |

| Molecular Formula | C₆H₆BrN[4] |

| Molecular Weight | 172.02 g/mol [1][3][4] |

| CAS Number | 591-19-5 |

| PubChem CID | 11562[4] |

| InChI Key | DHYHYLGCQVVLOQ-UHFFFAOYSA-N[4] |

| SMILES | C1=CC(=CC(=C1)Br)N[4] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Light brown to tan crystalline powder or liquid |

| Melting Point | 15-18 °C |

| Boiling Point | 251 °C |

| Density | 1.58 g/mL at 25 °C |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and ether.[1] |

| Refractive Index | n20/D 1.625 |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. A common approach involves the nitration of benzene, followed by bromination and subsequent reduction of the nitro group. This multi-step synthesis is outlined below.

Experimental Protocol: Synthesis of this compound from Benzene

Step 1: Nitration of Benzene to Nitrobenzene

-

In a fume hood, cool a mixture of concentrated nitric acid and concentrated sulfuric acid in a flask equipped with a stirrer and a dropping funnel.

-

Slowly add benzene to the cooled acid mixture while maintaining the temperature below 50°C.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice and separate the organic layer (nitrobenzene).

-

Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and then water again.

-

Dry the nitrobenzene over anhydrous calcium chloride and purify by distillation.

Step 2: Bromination of Nitrobenzene to 3-Bromonitrobenzene

-

In a three-necked flask fitted with a mechanical stirrer, a reflux condenser, and a dropping funnel, place nitrobenzene and a catalytic amount of iron filings.

-

Heat the mixture to 135-145°C.

-

Slowly add bromine from the dropping funnel. The reaction is exothermic and the temperature should be controlled.

-

After the addition is complete, continue heating for a few hours until the evolution of hydrogen bromide gas ceases.

-

Cool the reaction mixture and wash with water, then with a dilute sodium hydroxide solution to remove unreacted bromine.

-

Separate the organic layer and purify by distillation under reduced pressure to obtain 3-bromonitrobenzene.

Step 3: Reduction of 3-Bromonitrobenzene to this compound

-

In a round-bottom flask, place 3-bromonitrobenzene and granulated tin.

-

Add concentrated hydrochloric acid portion-wise with cooling to control the exothermic reaction.

-

After the initial reaction subsides, heat the mixture on a steam bath for 1-2 hours to complete the reduction.

-

Cool the reaction mixture and slowly add a concentrated sodium hydroxide solution until the solution is strongly alkaline to precipitate the tin as stannic hydroxide.

-

Extract the this compound with diethyl ether.

-

Dry the ether extract over anhydrous potassium carbonate.

-

Remove the ether by distillation, and then purify the this compound by vacuum distillation.

Logical Workflow for the Synthesis of this compound

References

An In-depth Technical Guide to the Physical Properties of 3-Bromoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-bromoaniline (CAS No: 591-19-5), a key intermediate in the synthesis of pharmaceuticals and dyes. The document presents quantitative data in a structured format and includes a detailed experimental protocol for melting point determination, a critical parameter for substance identification and purity assessment.

Introduction

This compound, also known as m-bromoaniline or 1-amino-3-bromobenzene, is an aromatic amine with the chemical formula C₆H₆BrN.[1] Its molecular structure, featuring a bromine atom at the meta position relative to the amino group on the benzene ring, imparts unique reactivity that is leveraged in various organic syntheses.[2] Accurate knowledge of its physical properties is essential for its handling, application in reaction design, and for quality control in research and industrial settings.

Physical and Chemical Properties

The physical characteristics of this compound have been extensively documented. It typically appears as a colorless to light brown liquid or crystalline solid.[1][3] A summary of its key physical properties is presented below. It is important to note the variability in the reported melting point, which may be attributed to different levels of purity or experimental conditions. The lower range (15-18°C) is more commonly cited in chemical supplier safety data sheets and databases.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆BrN | [1][2][3] |

| Molecular Weight | 172.02 g/mol | [1][2][3] |

| Melting Point | 15 - 18 °C | [1][4] |

| 16.8 °C | [5][6] | |

| 17 °C | [7] | |

| 29 - 31 °C | [2] | |

| Boiling Point | 251 °C | [4][5][7] |

| 251 - 253 °C | [1] | |

| 220 - 222 °C | [2] | |

| Density | 1.58 g/mL at 25 °C | [1][4][5] |

| Refractive Index (n20/D) | 1.625 | [1][4][5] |

| Appearance | Yellow to clear to brown liquid or solid | [1] |

| Off-white to light brown crystalline solid | [3] | |

| Solubility | Insoluble or slightly soluble in water.[3][7] Soluble in organic solvents such as ethanol, ether, and acetone.[2][3][8] | |

| Vapor Pressure | 0.04 mmHg | [9] |

Experimental Protocol: Melting Point Determination

The melting point of a compound is the temperature at which it transitions from a solid to a liquid state. It is a fundamental property used to identify a substance and assess its purity.[10] Impurities typically cause a depression and broadening of the melting point range.[10] The following protocol describes the capillary method, a standard technique for determining the melting point of a solid organic compound.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Thermometer (calibrated)

-

Mortar and pestle (optional, for solid samples)

-

Spatula

Procedure:

-

Sample Preparation: If the this compound sample is solid, place a small amount on a clean, dry surface. If necessary, finely powder the crystals using a mortar and pestle to ensure uniform packing.[11]

-

Loading the Capillary Tube: Push the open end of a capillary tube into the powdered sample. A small amount of the compound will enter the tube. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end.[12] Repeat until the sample occupies 1-2 mm of height in the tube.[11]

-

Apparatus Setup (Digital Apparatus):

-

Place the loaded capillary tube into one of the sample slots in the heating block of the melting point apparatus.[10]

-

Ensure the thermometer is correctly positioned to accurately measure the temperature of the block.

-

-

Approximate Melting Point Determination:

-

Set the apparatus to heat rapidly to get an approximate melting point.[10] This provides a rough estimate and saves time.

-

Observe the sample through the viewing lens.

-

Allow the apparatus to cool sufficiently before the precise determination.

-

-

Accurate Melting Point Determination:

-

Prepare a new sample in a fresh capillary tube. Using a melted sample again will give inaccurate results.[12]

-

Place the new sample in the apparatus.

-

Heat the block rapidly to a temperature about 15-20°C below the approximate melting point found earlier.

-

Reduce the heating rate to approximately 1-2°C per minute to ensure the temperature of the sample and the thermometer are in equilibrium.[10]

-

-

Recording the Melting Point Range:

-

Record the temperature (T₁) at which the first drop of liquid appears.[11]

-

Continue heating slowly and record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.[11]

-

The melting point is reported as the range from T₁ to T₂. A pure compound will typically have a sharp melting range of 0.5-1.0°C.[10]

-

-

Safety Precautions:

-

Always wear safety goggles.

-

The melting point apparatus can reach high temperatures; handle with care to avoid burns.[13]

-

Visualization of Experimental Workflow

The logical flow for determining the melting point of this compound is crucial for obtaining accurate and reproducible results. The following diagram illustrates this workflow.

Caption: Experimental workflow for melting point determination.

Spectral Data

For unambiguous identification, physical properties are often supplemented with spectral data. Various spectral information for this compound is available in public databases, including:

-

Mass Spectrometry (MS): Provides information on the mass-to-charge ratio, confirming the molecular weight.[14]

-

Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule.[15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR data are available, which elucidate the carbon-hydrogen framework of the molecule.[16]

References

- 1. chemimpex.com [chemimpex.com]

- 2. The Role of this compound in Modern Organic Synthesis [ketonepharma.com]

- 3. Discover the Powerful this compound: Key Properties, Synthesis, and Applications [ketonepharma.com]

- 4. This compound 98 591-19-5 [sigmaaldrich.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. This compound, 98% | Fisher Scientific [fishersci.ca]

- 7. This compound | 591-19-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. CAS 591-19-5: this compound | CymitQuimica [cymitquimica.com]

- 9. This compound | C6H6BrN | CID 11562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. byjus.com [byjus.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. pennwest.edu [pennwest.edu]

- 14. Benzenamine, 3-bromo- [webbook.nist.gov]

- 15. Benzenamine, 3-bromo- [webbook.nist.gov]

- 16. This compound(591-19-5) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide on the Solubility of 3-Bromoaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-bromoaniline, a key intermediate in the pharmaceutical and fine chemical industries. While quantitative solubility data in a wide range of organic solvents is not extensively available in published literature, this document synthesizes existing qualitative information, outlines a detailed experimental protocol for determining precise solubility values, and presents a logical workflow for this experimental process.

Introduction to this compound

This compound (CAS No: 591-19-5) is an aromatic amine with the molecular formula C₆H₆BrN.[1][2] Its structure, featuring a bromine atom at the meta-position of the aniline ring, makes it a versatile building block in organic synthesis.[1][2] Understanding its solubility in various organic solvents is critical for optimizing reaction conditions, purification processes such as crystallization, and the development of formulations in the pharmaceutical industry.

Key Physicochemical Properties of this compound:

-

Appearance: Light brown to tan crystalline powder or a clear colorless to brownish liquid.[1][3]

-

Melting Point: Approximately 15-18 °C[4]

-

Boiling Point: Approximately 251 °C[4]

-

Density: Approximately 1.58 g/mL at 25 °C[4]

Solubility Profile of this compound

Qualitative Solubility Summary

This compound is generally characterized by its low solubility in water and good solubility in common organic solvents. This is attributed to the nonpolar, aromatic nature of the benzene ring and the presence of the bromine atom, which contribute to favorable van der Waals interactions with organic solvent molecules. The amino group provides some capacity for hydrogen bonding, influencing its solubility in protic solvents.

Based on available literature, the qualitative solubility of this compound in various organic solvents is summarized below.

Table 1: Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Solvent | Qualitative Solubility |

| Polar Protic | Water | Slightly soluble (0.97 g/L at 20°C)[1][3] |

| Ethanol | Soluble[1][2][5][6][7] | |

| Methanol | Slightly Soluble[8] | |

| Polar Aprotic | Acetone | Soluble[6] |

| Ethyl Acetate | Slightly Soluble[8] | |

| Nonpolar/Slightly Polar | Diethyl Ether | Soluble[1][2][5][7] |

| Chloroform | Soluble[2][5] |

Note: "Soluble" and "Slightly Soluble" are qualitative terms from the cited literature and do not represent specific quantitative values.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield a readily available set of quantitative solubility data for this compound in a range of organic solvents. The single quantitative value found was for its solubility in water.[1][3] This data gap highlights the need for experimental determination of these values for specific applications. The following section provides a detailed protocol for this purpose.

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent using the isothermal equilibrium and gravimetric analysis method.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or water bath

-

Calibrated digital thermometer

-

Analytical balance (accurate to ±0.0001 g)

-

Glass vials with screw caps

-

Syringe filters (chemically resistant to the solvent)

-

Pipettes and volumetric flasks

-

Evaporating dish or pre-weighed vials

-

Drying oven or vacuum desiccator

Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials.

-

Pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid this compound should be visible in each vial.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed, clean, and dry vial. This step is crucial to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent from the vial. This can be achieved by placing the vial in a drying oven at a temperature below the boiling point of this compound and the solvent's boiling point, or by using a rotary evaporator. Ensure the evaporation is carried out in a well-ventilated fume hood.

-

Once the solvent is completely evaporated, place the vial in a vacuum desiccator to remove any residual solvent and allow it to cool to room temperature.

-

Weigh the vial containing the dried this compound residue. Repeat the drying and weighing steps until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final constant weight of the vial with the residue.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved this compound from the total mass of the saturated solution.

-

Express the solubility in desired units, such as grams of this compound per 100 grams of solvent ( g/100g ) or grams of this compound per 100 mL of solvent (g/100mL).

-

Visualizing the Experimental Workflow

The following diagram, generated using the DOT language for Graphviz, illustrates the logical workflow for the experimental determination of this compound solubility.

Conclusion

While there is a notable lack of comprehensive quantitative data on the solubility of this compound in a wide array of organic solvents, its qualitative solubility profile indicates good solubility in many common organic solvents and poor solubility in water. For researchers, scientists, and drug development professionals requiring precise solubility data, the detailed gravimetric method outlined in this guide provides a robust and reliable approach for its experimental determination. This information is fundamental for the effective use of this compound in synthesis, purification, and formulation development.

References

- 1. The Role of this compound in Modern Organic Synthesis [ketonepharma.com]

- 2. Discover the Powerful this compound: Key Properties, Synthesis, and Applications [ketonepharma.com]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. This compound 98 591-19-5 [sigmaaldrich.com]

- 5. printtechhealthcare.com [printtechhealthcare.com]

- 6. CAS 591-19-5: this compound | CymitQuimica [cymitquimica.com]

- 7. Page loading... [guidechem.com]

- 8. This compound CAS#: 591-19-5 [m.chemicalbook.com]

An In-depth Technical Guide to 3-Bromoaniline: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-bromoaniline (m-bromoaniline), a key chemical intermediate in the pharmaceutical, agrochemical, and dye industries. This document details its molecular structure, functional groups, physicochemical properties, spectroscopic signature, and detailed protocols for its synthesis.

Molecular Structure and Functional Groups

This compound is an aromatic organic compound with the chemical formula C₆H₆BrN.[1] Its structure consists of a benzene ring substituted with two functional groups: an amino group (-NH₂) and a bromine atom (-Br).

-

Benzene Ring: A six-carbon aromatic ring that forms the core of the molecule.

-

Amino Group (-NH₂): Attached to carbon 1 of the ring, this group imparts basic properties to the molecule and is a key site for further chemical modification.[2]

-

Bromo Group (-Br): A halogen atom attached to carbon 3 of the ring. Its position is meta relative to the amino group.[3] This specific positioning is crucial as it influences the molecule's reactivity and is a result of specific synthetic strategies.[3][4]

The presence of both the electron-donating amino group and the electron-withdrawing bromine atom dictates the chemical reactivity and properties of this compound, making it a versatile building block in organic synthesis.[2][5]

References

The Electronic Landscape of 3-Bromoaniline: A Technical Guide for Researchers

For Immediate Release

An In-depth Analysis of Substituent Effects on the Physicochemical Properties and Reactivity of 3-Bromoaniline

This technical guide provides a comprehensive examination of the electronic effects of the amino and bromo substituents on the this compound molecule. Tailored for researchers, scientists, and professionals in drug development, this document delves into the inductive and resonance effects that govern the molecule's reactivity, basicity, and overall chemical behavior. Through a detailed presentation of quantitative data, experimental protocols, and visual models, this guide serves as a critical resource for understanding and predicting the role of this compound in synthetic chemistry and medicinal applications.

Introduction

This compound is a valuable intermediate in the synthesis of a wide array of organic compounds, including pharmaceuticals and dyes.[1] The molecule's utility is intrinsically linked to the electronic interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing bromo group (-Br) on the aromatic ring. The meta-substitution pattern of these two groups creates a unique electronic environment that dictates the regioselectivity of further chemical transformations and influences the molecule's physical properties. Understanding these electronic effects is paramount for the rational design of synthetic routes and the development of novel molecular entities.

Electronic Effects of Substituents

The electronic character of a substituent on an aromatic ring can be dissected into two primary components: the inductive effect and the resonance effect.

2.1. The Amino Group (-NH₂): A Strong Activating Group

The amino group is a powerful activating group in electrophilic aromatic substitution. This is primarily due to its strong positive resonance effect (+R), where the lone pair of electrons on the nitrogen atom is delocalized into the benzene ring. This delocalization increases the electron density of the ring, particularly at the ortho and para positions, making the ring more susceptible to attack by electrophiles. Although nitrogen is more electronegative than carbon, leading to a weak negative inductive effect (-I), the resonance effect is overwhelmingly dominant.

2.2. The Bromo Group (-Br): A Deactivating Ortho-, Para-Director

Conversely, the bromo substituent is a deactivating group. Its high electronegativity results in a strong negative inductive effect (-I), which withdraws electron density from the benzene ring and makes it less reactive towards electrophiles compared to benzene itself. However, like the amino group, the bromo group possesses lone pairs of electrons that can be delocalized into the ring through a positive resonance effect (+R). While this resonance effect is weaker than that of the amino group, it is sufficient to direct incoming electrophiles to the ortho and para positions by stabilizing the corresponding carbocation intermediates.

2.3. Combined Effects in this compound

In this compound, the amino group's strong activating and ortho-, para-directing influence is modulated by the deactivating, meta-directing (relative to itself) bromo group. The positions ortho and para to the powerful amino group (positions 2, 4, and 6) are strongly activated. The bromo group at position 3 exerts its deactivating inductive effect across the ring. The directing effects of the two substituents are cooperative in some positions. For instance, position 4 is para to the amino group and ortho to the bromo group, making it a highly likely site for electrophilic attack. Position 6 is ortho to the amino group and meta to the bromo group, also an activated position. Position 2 is ortho to both the amino and bromo groups, which can lead to steric hindrance.

The interplay of these electronic effects is visually summarized in the following diagram:

Quantitative Analysis of Electronic Effects

The electronic influence of substituents can be quantified through various experimental parameters, including Hammett constants, pKa values, and dipole moments.

3.1. Hammett Substituent Constants

The Hammett equation (log(K/K₀) = σρ) provides a means to quantify the electronic effect of a substituent on the reactivity of a molecule. The substituent constant, σ, is a measure of the electronic-donating or -withdrawing nature of a substituent. A negative σ value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group.

| Substituent | σ_meta (σ_m) | σ_para (σ_p) |

| -NH₂ | -0.08[2] | -0.65[2] |

| -Br | 0.40[2] | 0.23[2] |

The negative σ values for the amino group confirm its electron-donating character, which is significantly more pronounced at the para position due to the strong resonance effect. Conversely, the positive σ values for the bromo group highlight its electron-withdrawing nature, with the inductive effect being more dominant at the meta position.

3.2. Acidity Constant (pKa)

The basicity of an amine is a direct reflection of the availability of the lone pair of electrons on the nitrogen atom. Electron-withdrawing groups decrease basicity (lower pKa of the conjugate acid), while electron-donating groups increase it.

| Compound | pKa of Conjugate Acid |

| Aniline | 4.6[3] |

| This compound | 3.58 (at 25°C) |

The lower pKa value of the 3-bromoanilinium ion compared to the anilinium ion demonstrates the electron-withdrawing effect of the bromo group, which reduces the electron density on the nitrogen atom and thus decreases the basicity of the amine.

3.3. Dipole Moment

The dipole moment of a molecule provides insight into the overall distribution of charge.

| Compound | Dipole Moment (Debye) |

| Aniline | 1.53[4] |

| Bromobenzene | 1.70[5] |

| This compound | 2.99 |

The dipole moment of this compound is significantly larger than that of either aniline or bromobenzene. This is due to the vector addition of the individual bond dipoles of the C-N and C-Br bonds, which are oriented in a way that leads to a large net molecular dipole.

Experimental Protocols

The quantitative data presented above are derived from specific experimental procedures. The following sections outline the methodologies for determining pKa values and Hammett constants.

4.1. Determination of pKa by Potentiometric Titration

Potentiometric titration is a standard and highly accurate method for determining the pKa of a substance.[6]

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of a strong acid (e.g., 0.1 M HCl) and a standard solution of a strong base (e.g., 0.1 M NaOH).

-

Prepare a solution of the amine (e.g., this compound) of known concentration in an appropriate solvent (often a water-cosolvent mixture for sparingly soluble compounds).

-

To maintain a constant ionic strength, a neutral salt solution (e.g., 0.15 M KCl) is often added.[7]

-

-

Titration Procedure:

-

Calibrate a pH meter using standard buffer solutions.

-

Place a known volume of the amine solution in a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Add the standard acid titrant in small, precise increments.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added to obtain a titration curve.

-

The pKa is the pH at the half-equivalence point, where half of the amine has been protonated. This corresponds to the inflection point of the titration curve.

-

Alternatively, a first derivative plot (ΔpH/ΔV vs. V) can be constructed, where the peak corresponds to the equivalence point. The volume at the half-equivalence point can then be determined and the corresponding pH read from the original titration curve.

-

The following diagram illustrates the workflow for pKa determination:

4.2. Determination of Hammett Constants

Hammett constants are typically determined by measuring the ionization constants of a series of meta- and para-substituted benzoic acids in water at 25°C.[8] The reaction constant (ρ) for this reference reaction is defined as 1.

Methodology:

-

Synthesis of Substituted Benzoic Acids: Synthesize or obtain pure samples of benzoic acid and the relevant substituted benzoic acids (e.g., m-aminobenzoic acid, p-aminobenzoic acid, m-bromobenzoic acid, p-bromobenzoic acid).

-

Determination of Acid Dissociation Constants (Ka):

-

The Ka values for each benzoic acid derivative are determined with high precision, typically using potentiometric titration as described in section 4.1.

-

Alternatively, spectrophotometric methods can be employed if the substituent causes a significant change in the UV-Vis spectrum upon ionization.[6]

-

-

Calculation of Hammett Constants:

-

The Hammett substituent constant (σ) is calculated using the following equation: σ = log(K_X / K_H) = pK_a(H) - pK_a(X) where K_X and pK_a(X) are the acid dissociation constant and its negative logarithm for the substituted benzoic acid, and K_H and pK_a(H) are the corresponding values for unsubstituted benzoic acid.

-

The logical relationship for determining Hammett constants is depicted below:

Conclusion

The electronic properties of this compound are a direct consequence of the competing and cooperating inductive and resonance effects of its amino and bromo substituents. The quantitative data and experimental methodologies presented in this guide provide a robust framework for understanding and predicting the behavior of this important synthetic intermediate. For researchers in drug discovery and development, a thorough grasp of these principles is essential for the design of novel molecules with desired physicochemical and pharmacological properties. This guide serves as a foundational resource to aid in these endeavors.

References

- 1. The Role of this compound in Modern Organic Synthesis [ketonepharma.com]

- 2. Hammett substituent constants [stenutz.eu]

- 3. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]

- 4. brainly.in [brainly.in]

- 5. webqc.org [webqc.org]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

Whitepaper: Steric Hindrance Effects in 3-Bromoaniline Reactions

Abstract

3-Bromoaniline is a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its reactivity is governed by a complex interplay of electronic and steric effects originating from the amino (-NH₂) and bromo (-Br) substituents. While the electronic directing effects of these groups are well-understood, the role of steric hindrance is a critical, and often challenging, factor that dictates regioselectivity and reaction efficiency. This technical guide provides an in-depth analysis of how steric hindrance influences key reactions of this compound, including electrophilic aromatic substitution, N-substitution, and palladium-catalyzed cross-coupling reactions. It offers quantitative data, detailed experimental protocols, and mechanistic diagrams to equip researchers and process chemists with the knowledge to anticipate and manage these effects in synthetic design.

Introduction: Electronic vs. Steric Effects in this compound

The this compound molecule presents a unique chemical landscape. The reactivity of the aromatic ring and the amino group is modulated by two competing factors:

-

Electronic Effects : The amino group (-NH₂) is a powerful activating, ortho, para-directing group due to its ability to donate its lone pair of electrons into the ring via resonance. The bromine atom (-Br) is a deactivating, ortho, para-directing group; it withdraws electron density through induction but can donate electron density via resonance.

-

Steric Effects : Steric hindrance is the spatial obstruction caused by the physical size of substituent groups, which can prevent or slow down reactions at nearby sites. In this compound, the bromine atom, while not exceptionally large, exerts significant steric influence on the adjacent C2 and C4 positions, as well as on the amino group itself.

Understanding the balance between these effects is crucial for predicting reaction outcomes and designing selective synthetic routes.

Electrophilic Aromatic Substitution (EAS)

In EAS reactions (e.g., halogenation, nitration, sulfonation), the incoming electrophile is directed by the existing substituents. For this compound, the powerful activating effect of the -NH₂ group dominates, directing substitution to the ortho (C2, C6) and para (C4) positions. However, the regiochemical outcome is heavily influenced by steric hindrance from the bromine atom.

-

Position C2 : Ortho to -NH₂ and ortho to -Br. This position is electronically activated but sterically hindered by the adjacent bromine.

-

Position C4 : Para to -NH₂ and ortho to -Br. This position is also electronically activated but faces steric hindrance from the adjacent bromine.

-

Position C6 : Ortho to -NH₂ and meta to -Br. This position is electronically activated and is the least sterically hindered of the three activated positions.

Consequently, electrophilic attack preferentially occurs at the C6 and C4 positions, with substitution at the C2 position being significantly disfavored.

Data Presentation: Regioselectivity in EAS

While comprehensive quantitative studies on the nitration or halogenation of this compound are sparse, theoretical calculations and experimental data from analogous systems consistently show a preference for substitution away from sterically encumbered positions.[1][2][3][4][5]

Table 1: Qualitative Comparison of EAS Regioselectivity

| Position of Attack | Electronic Influence | Steric Hindrance | Predicted Outcome |

|---|---|---|---|

| C2 | Strongly Activated | High (from adjacent -Br) | Minor Product / Not Observed |

| C4 | Strongly Activated | Moderate (from adjacent -Br) | Major Product |

| C6 | Strongly Activated | Low | Major Product |

N-Substitution Reactions (Acylation & Alkylation)

Reactions at the nitrogen atom are also subject to steric effects, primarily from the ortho-bromine substituent.

N-Acylation

Experimental Protocol: General N-Acylation of this compound

This protocol describes a standard procedure for the N-acetylation of this compound.

-

Reaction Setup : In a 100 mL round-bottom flask, dissolve this compound (1.72 g, 10.0 mmol) in 30 mL of water.[8]

-

Acidification : Add concentrated hydrochloric acid (0.9 mL, ~11 mmol) to the mixture to form the soluble aniline hydrochloride salt. Stir until a clear solution is obtained.

-

Reaction : To the stirred solution, add acetic anhydride (1.1 mL, 12.0 mmol) in one portion.

-

Buffering : Immediately add a solution of sodium acetate (1.64 g, 20.0 mmol) in 10 mL of water. A white precipitate of 3-bromoacetanilide should form instantly.

-

Isolation : Stir the mixture vigorously for 15 minutes, then cool in an ice bath to complete precipitation.

-

Work-up : Collect the solid product by vacuum filtration, wash thoroughly with cold water (3 x 20 mL), and air-dry. The product can be further purified by recrystallization from ethanol/water if necessary.

N-Alkylation

N-alkylation with bulky alkylating agents can be challenging. Studies on visible-light-induced N-alkylation of various anilines demonstrated that steric hindrance plays a significant role in determining the reaction yield.[9] Anilines with ortho substituents often give lower yields compared to their meta or para counterparts when reacted with the same alkylating agent.

Table 2: Effect of Steric Hindrance on N-Alkylation Yields of Substituted Anilines (Illustrative Data) Data adapted from a study on visible-light-induced N-alkylation with 4-hydroxybutan-2-one, demonstrating the general trend of steric effects.[9]

| Aniline Substrate | Substituent Position | Yield (%) | Steric Hindrance |

| 2-Methylaniline | ortho | 95 | Moderate |

| 2-Fluoroaniline | ortho | 40 | High |

| 3-Chloroaniline | meta | 96 | Low |

| 4-Chloroaniline | para | 85 | Low |

| 8-Aminoquinoline | ortho (fused ring) | 44 | Very High |

This data illustrates that substituents at the ortho position, which would be analogous to the bromine in this compound's effect on the -NH₂ group, can significantly reduce reaction yields.

Palladium-Catalyzed Cross-Coupling Reactions

In drug development, Pd-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are indispensable for forming C-C and C-N bonds. For this compound, the bromine atom serves as the reaction handle (electrophile). The ortho-amino group, however, can create significant steric hindrance around the reaction center, affecting catalyst coordination and subsequent steps in the catalytic cycle.[10][11]

Suzuki-Miyaura Coupling

The Suzuki reaction couples an organohalide with an organoboron compound. While highly versatile, its efficiency can be sensitive to steric hindrance on either coupling partner.[12] For this compound, coupling with sterically demanding boronic acids (e.g., those with ortho substituents) can be challenging. However, recent advances in ligand and catalyst design have enabled many of these difficult couplings.[12][13] A study on unprotected ortho-bromoanilines found that while many couplings proceed in high yield, sterically hindered alkyl boronates like isopropylboronic acid pinacol ester failed to give the desired product, highlighting the critical role of sterics.[12]

Table 3: Suzuki Coupling Yields of an ortho-Bromoaniline with Various Boronic Esters Data from a study on a complex ortho-bromoaniline substrate, illustrating the impact of boronate sterics.[12]

| Boronic Ester Partner | Structure | Steric Hindrance | Yield (%) |

| Benzylboronic acid pinacol ester | Ph-CH₂-B(pin) | Low | 95 |

| (4-Fluorophenyl)boronic acid | 4-F-Ph-B(OH)₂ | Low | 97 |

| 1-Hexenylboronic acid pinacol ester | C₄H₉-CH=CH-B(pin) | Low | 90 |

| (Furan-2-yl)boronic acid | (C₄H₃O)-B(OH)₂ | Low | 85 |

| Isopropylboronic acid pinacol ester | (CH₃)₂CH-B(pin) | High | 0 |

| Cyclohexylboronic acid pinacol ester | c-C₆H₁₁-B(pin) | High | 0 |

Experimental Protocol: General Suzuki Coupling of this compound

This synthesized protocol is based on general methods for coupling aryl bromides.[14][15]

-

Reaction Setup : To a flame-dried Schlenk flask, add this compound (172 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and cesium carbonate (652 mg, 2.0 mmol).

-

Catalyst Addition : Add the palladium catalyst, for example, Pd(dppf)Cl₂ (3 mol%, 22 mg).

-

Inert Atmosphere : Seal the flask, then evacuate and backfill with argon or nitrogen gas (repeat three times).

-

Solvent Addition : Add degassed solvent, such as a 4:1 mixture of 1,4-dioxane and water (5 mL).

-

Reaction : Heat the mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up : After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and water (20 mL). Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Purification : Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. The reaction is notoriously sensitive to steric hindrance.[16] Coupling this compound (as the aryl halide) with a sterically bulky secondary amine (e.g., diisopropylamine) or a hindered primary amine can be extremely difficult. Success in these cases often requires the use of specialized, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) that facilitate the sterically demanding reductive elimination step.[16][17]

Experimental Protocol: General Buchwald-Hartwig Amination of this compound

This protocol is adapted from general procedures for coupling aryl bromides with amines.[18][19]

-

Reaction Setup : In a nitrogen-filled glovebox, charge an oven-dried vial with this compound (172 mg, 1.0 mmol), the desired amine (1.2 mmol), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 115 mg, 1.2 mmol).

-

Catalyst System : Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.0 mol%, 9 mg) and a sterically hindered phosphine ligand (e.g., XPhos, 3.0 mol%, 14 mg).

-

Solvent : Add anhydrous, degassed toluene (5 mL).

-

Reaction : Seal the vial, remove it from the glovebox, and heat the mixture in a preheated oil bath to 100-110 °C for 8-24 hours.

-

Work-up : Cool the reaction mixture to room temperature. Filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate.

-

Purification : Purify the resulting residue by flash column chromatography to yield the desired N-aryl product.

Conclusion

For scientists engaged in the synthesis of novel therapeutics and other advanced materials, this compound is a valuable but complex building block. The steric hindrance imparted by its bromine substituent profoundly influences reactivity and selectivity in ways that must be carefully considered.

-

In EAS , steric hindrance dictates regioselectivity among electronically activated positions, favoring substitution at C6 and C4 over the highly hindered C2 position.

-

In N-Substitution reactions, the bulk of the acylating or alkylating agent can significantly impact reaction rates and yields due to steric clash with the ortho-bromine.

-

In Pd-catalyzed cross-couplings , the ortho-amino group presents a steric challenge that can inhibit the reaction. Overcoming this requires careful selection of modern, sterically demanding ligands and optimized reaction conditions.

By understanding and anticipating these steric effects, researchers can better design synthetic strategies, select appropriate reagents and catalysts, and troubleshoot challenging transformations, ultimately accelerating the development of new chemical entities.

References

- 1. researchgate.net [researchgate.net]

- 2. Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. studysmarter.co.uk [studysmarter.co.uk]

- 4. Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 12. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. m.youtube.com [m.youtube.com]

- 15. benchchem.com [benchchem.com]

- 16. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 17. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. organic-synthesis.com [organic-synthesis.com]

- 19. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

A Comprehensive Technical Guide to the Safe Handling of 3-Bromoaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety data and handling precautions for 3-bromoaniline (CAS No. 591-19-5). The information is compiled and presented to meet the needs of laboratory and research professionals, with a focus on data presentation, safe handling protocols, and emergency preparedness.

Section 1: Chemical and Physical Properties

This compound is an off-white to light brown crystalline solid or a yellow-orange liquid.[1][2] It is slightly soluble in water but soluble in organic solvents like ethanol, ether, and chloroform.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆BrN | [1] |

| Molecular Weight | 172.02 g/mol | [3][4] |

| Appearance | Off-white to light brown crystalline solid or yellow-orange liquid | [1][5] |

| Melting Point | 15 - 18 °C (59 - 64.4 °F) | [6] |

| Boiling Point | 251 - 253 °C (483.8 - 487.4 °F) | [7][5] |

| Flash Point | 230 °C (446 °F) | [2][5][8] |

| Density | 1.580 g/mL at 25 °C | [7][5] |

| Vapor Pressure | No data available | [5] |

| Solubility | Slightly soluble in water; soluble in organic solvents | |

| Autoignition Temperature | No information available | [8] |

Section 2: Toxicological Data and Hazard Identification

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[2][8][9] It causes skin and serious eye irritation and may cause respiratory irritation.[2][8][9] Prolonged exposure may have carcinogenic effects.[1] One of the significant toxicological concerns is its potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen.[3]

A summary of the available toxicological data is presented in Table 2.

| Toxicity Data | Value | Species | Route | Reference(s) |

| GHS Classification | Acute Toxicity, Oral (Category 4), Acute Toxicity, Dermal (Category 4), Acute Toxicity, Inhalation (Category 4), Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Eye Irritation (Category 2), Specific target organ toxicity - single exposure (Category 3), Respiratory system | N/A | N/A | [2][8][9] |

| LDLo (Lowest published lethal dose) | 140 mg/kg | Rat | Intraperitoneal | [10] |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC. | N/A | N/A | [9][11] |

Note on Experimental Protocols

While the toxicological data presented are from established safety data sheets and databases, the detailed experimental protocols for these specific studies on this compound are not publicly available in the searched resources. The LDLo value is cited from the Registry of Toxic Effects of Chemical Substances (RTECS) with a reference to the publication "Toxicologist," but the full study methodology is not provided.[10] The GHS classifications for skin and eye irritation are likely based on standardized tests such as those outlined by the Organisation for Economic Co-operation and Development (OECD). These typically involve applying the substance to the skin or eyes of laboratory animals (like rabbits) and observing the effects over a set period. However, the specific reports for this compound are not accessible.

Section 3: Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the use of appropriate personal protective equipment are critical to minimizing exposure risks.

Engineering Controls

-

Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation of vapors or dust.[1][9]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][5]

Personal Protective Equipment (PPE)

The following diagram illustrates the recommended PPE selection process when handling this compound.

Caption: Personal Protective Equipment (PPE) selection workflow for handling this compound.

Hygiene Measures

-

Wash hands thoroughly after handling and before eating, drinking, or smoking.[8][9]

-

Remove and wash contaminated clothing before reuse.[8]

-

Do not breathe dust, fume, gas, mist, vapors, or spray.[2][8]

Section 4: Storage and Disposal

Proper storage and disposal are crucial for maintaining a safe laboratory environment.

Storage

-

Store away from incompatible materials such as acids, acid anhydrides, acid chlorides, and chloroformates.[2][5]

Disposal

-

Dispose of contents and container to an approved waste disposal plant.[2][8]

-

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[2][8]

The following diagram outlines the general waste disposal workflow.

Caption: Waste disposal workflow for this compound.

Section 5: Emergency Procedures

In the event of an emergency, prompt and appropriate action is essential.

First-Aid Measures

| Exposure Route | First-Aid Procedure | Reference(s) |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. | [8][9][11] |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Consult a physician. | [8][9][11] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Consult a physician. | [8][9][11] |

| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician. | [8][9][11] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9][11]

-

Specific Hazards: Combustible material. Vapors may form an explosive mixture with air.[8] Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[2][8]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[8][9]

Accidental Release Measures

The following diagram illustrates the workflow for responding to an accidental spill of this compound.

Caption: Workflow for responding to an accidental release of this compound.

By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can safely handle this compound, minimizing risks to themselves and the environment. Always refer to the most current Safety Data Sheet (SDS) from your supplier for the most up-to-date information.

References

- 1. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 2. Discover the Powerful this compound: Key Properties, Synthesis, and Applications [ketonepharma.com]

- 3. The Role of this compound in Modern Organic Synthesis [ketonepharma.com]

- 4. documents.alliancenational.co.uk [documents.alliancenational.co.uk]

- 5. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 6. Acute skin Irritation-corrosion test. OECD 404: 2015. - IVAMI [ivami.com]

- 7. jacvam.go.jp [jacvam.go.jp]

- 8. This compound | C6H6BrN | CID 11562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | CAS#:591-19-5 | Chemsrc [chemsrc.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. storage1.snappages.site [storage1.snappages.site]

Hazards and Toxicity of 3-Bromoaniline Exposure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Bromoaniline (CAS No: 591-19-5), an aromatic amine, is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] While its utility in chemical synthesis is well-established, a thorough understanding of its toxicological profile is crucial for ensuring occupational safety and for the risk assessment of any derived products. This technical guide provides a comprehensive overview of the known hazards and toxicity associated with this compound exposure. The document summarizes available quantitative toxicological data, details relevant experimental methodologies, and visualizes key toxicological pathways and experimental workflows. It is important to note that while there is a general toxicological classification for this compound, specific quantitative data in several key areas, such as carcinogenicity and reproductive toxicity, are limited. This guide highlights these data gaps to inform future research priorities.

Chemical and Physical Properties

This compound is a colorless to light brown liquid or solid with an aromatic odor.[2][3] Its key physical and chemical properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆BrN | [4] |

| Molecular Weight | 172.02 g/mol | |

| Melting Point | 15-18 °C | [5] |

| Boiling Point | 251 °C | [2] |

| Density | 1.58 g/mL at 25 °C | [5] |

| Vapor Pressure | 0.04 mmHg | |

| Water Solubility | Sparingly soluble | [3] |

| LogP (Octanol-Water Partition Coefficient) | 2.10 | [6] |

Toxicological Data

The toxicity of substituted anilines is influenced by factors such as hydrophobicity and electronic and steric properties.[7] Quantitative structure-activity relationship (QSAR) studies indicate that hydrophobicity is a primary determinant of the toxicity of anilines.[7]

Acute Toxicity

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2]

Quantitative Acute Toxicity Data for this compound

| Route | Species | Value | Reference(s) |

| Intraperitoneal | Rat | LDLo: 140 mg/kg | [4][6] |

| Oral | - | No data available | - |

| Dermal | - | No data available | - |

| Inhalation | - | No data available | - |

Comparative Acute Toxicity Data for Related Haloanilines

| Chemical Name | CAS Number | Route | Species | Value | Reference(s) |

| 2-Chloroaniline | 95-51-2 | Oral | Mouse | LD50: 256 mg/kg | [8] |

| Oral | Rat | LD50: 1016 mg/kg | [8] | ||

| Dermal | Rat | LD50: 1000 mg/kg | [8] | ||

| Inhalation | Rat | LC50: 4.2 - 6.1 mg/L (4h) | [8] | ||

| 4-Chloroaniline | 106-47-8 | Oral | Rat | LD50: 300 - 420 mg/kg | [8] |

| Dermal | Rabbit | LD50: 360 mg/kg | [8] | ||

| Inhalation | Rat | LC50: 2.34 mg/L | [8] | ||

| 4-Bromoaniline | 106-40-1 | Oral | Rat | LD50: 456 mg/kg | [9] |

| Dermal | Rat | LD50: 536 mg/kg | [9] |

Irritation and Sensitization

This compound is reported to cause skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] There is limited data available regarding its potential for skin sensitization.

Genotoxicity and Mutagenicity

There is a lack of specific data on the genotoxicity and mutagenicity of this compound from standard assays like the Ames test. However, the genotoxicity of aromatic amines as a class is of significant concern. The mechanism often involves metabolic activation to form reactive intermediates that can bind to DNA.[10]

For context, 4-bromoaniline has been reported as negative in the Ames test.[11] In contrast, other substituted haloanilines have shown mutagenic potential.[10] Given the data gaps for this compound, a direct assessment of its mutagenic potential is recommended for a comprehensive risk profile.

Carcinogenicity

There are no specific carcinogenicity bioassays for this compound reported by major regulatory bodies such as the National Toxicology Program (NTP) or the International Agency for Research on Cancer (IARC).[12][13][14][15] Some safety data sheets mention that prolonged exposure may have carcinogenic effects, but this is not substantiated by specific studies.[3] The carcinogenicity of aromatic amines is highly structure-dependent.[16]

Reproductive and Developmental Toxicity

There is no specific information available in the searched literature regarding the reproductive or developmental toxicity of this compound. This represents a significant data gap in its toxicological profile. Studies on other aniline derivatives have shown the potential for developmental toxicity, but direct extrapolation is not possible.[17][18][19]

Specific Organ Toxicity and Mechanism of Action

Methemoglobinemia

A primary toxic effect of aniline and its derivatives is the induction of methemoglobinemia.[4][8][20] This condition arises from the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), rendering it incapable of binding and transporting oxygen.[21][22][23][24][25] This leads to a functional anemia and tissue hypoxia.[22][25] The process is mediated by reactive metabolites of aniline.[8]

Hepatotoxicity and Nephrotoxicity